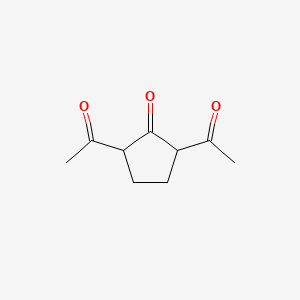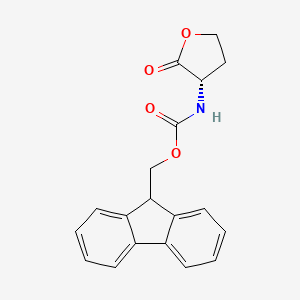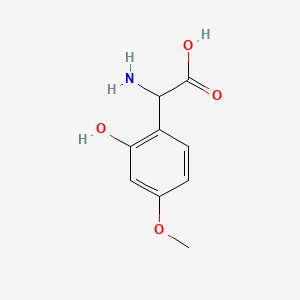
BCECF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is a fluorescent dye introduced by Roger Tsien and co-workers in 1982. It is widely used as a pH indicator for intracellular pH measurements due to its pKa of 7.0, which is ideally matched to the normal range of cytoplasmic pH (approximately 6.8 to 7.4). The dye’s fluorescence excitation profile is pH-dependent, allowing for ratiometric measurement techniques. It is particularly suited for applications in flow cytometry and confocal microscopy due to its absorption maximum being close to the 488-nanometer argon-ion laser line .
作用机制
Target of Action
BCECF (2′,7′‐bis‐(2‐carboxyethyl)‐5‐(and‐6)‐carboxyfluorescein) is primarily targeted towards intracellular pH . It is the most widely used fluorescent indicator for intracellular pH . The pKa of 7.0 is ideally matched to the normal range of cytoplasmic pH (~6.8–7.4) .
Mode of Action
This compound operates through a pH-dependent fluorescence excitation profile . The acetoxymethyl (AM) ester derivative of this compound is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . This compound AM is nonfluorescent. Its conversion to fluorescent this compound via the action of intracellular esterases can be used as an indicator of cell viability .
Biochemical Pathways
This compound is involved in the biochemical pathway of pH regulation in cells . Intracellular pH plays an important modulating role in many cellular events, including cell proliferation and apoptosis, cell volume regulation, cellular metabolism, calcium regulation, receptor-mediated signal transduction, ion transport, and endocytosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its conversion from a non-fluorescent form (this compound AM) to a fluorescent form (this compound) via the action of intracellular esterases . This conversion can be used as an indicator of cell viability . The fluorescence kinetic profiles of this compound provide information about tissue perfusion .
Result of Action
The result of this compound’s action is the generation of a fluorescent signal that is proportional to the pH level within the cell . This allows for the ratiometric measurement of intracellular pH . The fluorescence excitation profile of this compound is pH-dependent, allowing for the implementation of ratiometric measurement techniques .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of light and temperature . This compound should be protected from light and stored at room temperature . The fluorescence characteristics and pharmacokinetic profiles of this compound can be affected by the blood content of the illuminated area and the time range in which the measurement is performed .
生化分析
Biochemical Properties
2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules within the cell. The compound’s fluorescence intensity is proportional to the pH near its pKa of 6.98, making it an excellent indicator over the physiological pH range of 6.5–7.5 . BCECF can be incorporated into intact living cells and responds sensitively to pH dynamics using a variety of optical instrumentation . The cell-permeant this compound acetoxymethyl ester can be added to cell media for loading live cell populations, where intracellular esterases hydrolyze the esters, leaving this compound trapped inside the cell .
Cellular Effects
2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein has significant effects on various types of cells and cellular processes. It influences cell function by altering intracellular pH, which is critical for many cellular functions such as protein synthesis, enzymatic activity, and ion channel conductivity . This compound is used to monitor changes in intracellular pH, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, high intracellular concentrations of this compound can inhibit Na+/H+ exchange rates by over 50%, impacting cellular homeostasis .
Molecular Mechanism
The mechanism of action of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein involves its ability to measure changes in cytosolic pH. This compound is a dual-excitation ratiometric pH indicator, meaning it can measure pH by determining the ratio of emission intensity at different excitation wavelengths . The acetoxymethyl ester derivative of this compound is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . Once inside the cell, the ester groups are cleaved by nonspecific esterases, resulting in a charged form that is retained within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein can change over time. This compound is stable when stored as directed, typically at -20°C and protected from light . Its fluorescence characteristics can degrade over time, affecting the accuracy of pH measurements . Long-term studies have shown that this compound can remain stable for at least six months when stored properly .
Dosage Effects in Animal Models
The effects of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein vary with different dosages in animal models. Studies have shown that the compound’s transport kinetics can differ significantly depending on the concentration used . High doses of this compound can lead to toxic or adverse effects, such as significant inhibition of Na+/H+ exchange rates . It is crucial to optimize the dosage to avoid such effects while ensuring accurate pH measurements.
Metabolic Pathways
2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein is involved in metabolic pathways related to pH regulation. It interacts with enzymes and cofactors that modulate intracellular pH, such as esterases that hydrolyze its acetoxymethyl ester derivative . This compound’s ability to measure pH ratiometrically makes it a valuable tool for studying metabolic flux and changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein within cells and tissues are facilitated by its acetoxymethyl ester derivative. This membrane-permeant form allows this compound to be loaded into cells noninvasively . Once inside, the ester groups are cleaved, and the charged form of this compound is retained within the cell . This property ensures that this compound remains localized within the cytoplasm, providing accurate pH measurements.
Subcellular Localization
2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein is primarily localized within the cytoplasm of cells. Studies using confocal laser scanning microscopy have shown that this compound fluorescence is higher in the nucleus and mitochondria compared to the cytoplasm . Despite this inhomogeneous distribution, this compound reports the pH of the cytosol, making it a reliable indicator of intracellular pH .
准备方法
2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein can be synthesized through the modification of fluorescein derivatives. The acetoxymethyl ester derivative of 2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is membrane-permeant, allowing noninvasive bulk loading of cell suspensions. Once inside the cell, the lipophilic blocking groups are cleaved by nonspecific esterases, resulting in a charged form that leaks out of cells more slowly than its parent compound .
化学反应分析
2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein undergoes various chemical reactions, including:
Hydrolysis: The acetoxymethyl ester derivative is hydrolyzed by intracellular esterases to produce the fluorescent form of the dye.
pH-Dependent Fluorescence: The fluorescence excitation profile of the dye is pH-dependent, allowing for ratiometric measurement techniques.
Interaction with Cellular Components: The dye can interact with cellular components, aiding in the study of intracellular processes.
科学研究应用
2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is extensively used in scientific research, including:
Chemistry: It is used as a pH indicator in various chemical assays.
Medicine: It is used in medical research to study cellular processes and drug interactions.
Industry: The dye is used in industrial applications that require precise pH measurements.
相似化合物的比较
2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is compared with other similar compounds such as:
Carboxyfluorescein: Another pH-sensitive dye, but with different spectral properties.
Calcein-AM: A fluorogenic esterase substrate used for cell viability assays.
BCFL: A single isomer compound developed to improve pH measurement reproducibility
2’,7’-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein is unique due to its ideal pKa for intracellular pH measurements and its suitability for flow cytometry and confocal microscopy applications .
属性
CAS 编号 |
85138-49-4 |
|---|---|
分子式 |
C27H24O11 |
分子量 |
524.5 g/mol |
IUPAC 名称 |
3-[7'-(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]propanoic acid;methanediol |
InChI |
InChI=1S/C26H20O9.CH4O2/c27-19-11-21-17(9-13(19)5-7-23(29)30)26(16-4-2-1-3-15(16)25(33)35-26)18-10-14(6-8-24(31)32)20(28)12-22(18)34-21;2-1-3/h1-4,9-12,27-28H,5-8H2,(H,29,30)(H,31,32);2-3H,1H2 |
InChI 键 |
JYHWIMBCXNSGSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O.C(O)O |
外观 |
Assay:≥90%A crystalline solid |
同义词 |
BCECF Acid; 5(or 6)-Carboxy-3’,6’-dihydroxy-3-oxo-spiro[benzofuran-2(3H),9’-[9H]xanthene]-2’,7’-dipropanoic Acid; 2’,7’-Bis(carboxyethyl)-5(6)-carboxyfluorescein; 9-[2,4(or 2,5)-Dicarboxyphenyl]-6-hydroxy-3-oxo-3H-xanthene-2,7-dipropanoic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


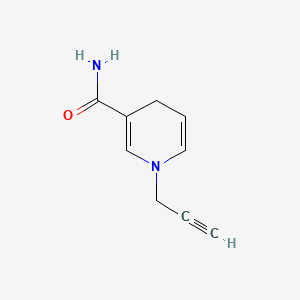

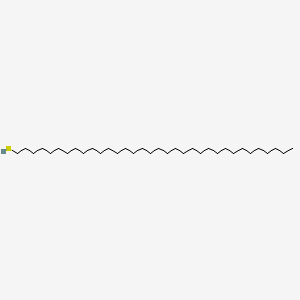
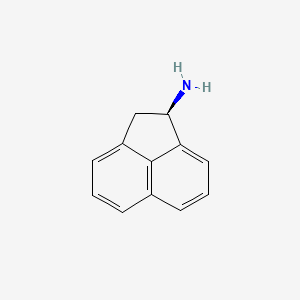
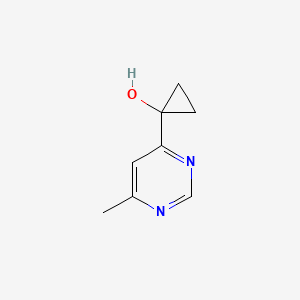
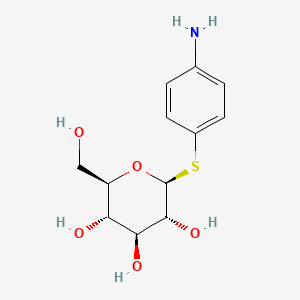
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)
